molecular formula C15H22ClN5O3 B5699451 N-[(E)-1-(4-butoxy-3-nitrophenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

N-[(E)-1-(4-butoxy-3-nitrophenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

Cat. No.: B5699451
M. Wt: 355.82 g/mol
InChI Key: FCMFGBCYMYHBFJ-NWBUNABESA-N
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Description

N-[(E)-1-(4-butoxy-3-nitrophenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride is a complex organic compound with a unique structure that combines a nitrophenyl group, an imidazole ring, and a butoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-butoxy-3-nitrophenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride typically involves multiple steps. One common approach is the condensation reaction between 4-butoxy-3-nitrobenzaldehyde and 4,5-dihydro-1H-imidazol-2-amine in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-butoxy-3-nitrophenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Condensation: The imidazole ring can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Alkyl or aryl halides, nucleophilic reagents

    Condensation: Aldehydes or ketones, acid or base catalysts

Major Products

    Reduction: Amino derivatives

    Substitution: Various alkyl or aryl substituted derivatives

    Condensation: Imidazole derivatives

Scientific Research Applications

N-[(E)-1-(4-butoxy-3-nitrophenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-butoxy-3-nitrophenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine
  • **N-[(E)-1-(4-ethoxy-3-nitrophenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine

Uniqueness

N-[(E)-1-(4-butoxy-3-nitrophenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butoxy group provides increased lipophilicity, enhancing its interaction with lipid membranes and potentially improving its bioavailability.

Properties

IUPAC Name

N-[(E)-1-(4-butoxy-3-nitrophenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3.ClH/c1-3-4-9-23-14-6-5-12(10-13(14)20(21)22)11(2)18-19-15-16-7-8-17-15;/h5-6,10H,3-4,7-9H2,1-2H3,(H2,16,17,19);1H/b18-11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMFGBCYMYHBFJ-NWBUNABESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=NNC2=NCCN2)C)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=N/NC2=NCCN2)/C)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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